

# chemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

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## Compound of Interest

Compound Name: 2-(2,6-Dimethoxybenzoyl)phenyl acetate

Cat. No.: B1323989

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## Technical Guide: 2-(2,6-Dimethoxybenzoyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and suggested experimental protocols for the characterization of **2-(2,6-Dimethoxybenzoyl)phenyl acetate**. Due to the absence of publicly available experimental data for this specific compound, this guide leverages data from structurally analogous compounds to offer a scientifically grounded starting point for its synthesis and investigation.

### Predicted Chemical and Physical Properties

The properties of **2-(2,6-Dimethoxybenzoyl)phenyl acetate** are predicted based on the known characteristics of substituted benzophenones and phenyl acetates.

Property	Predicted Value	Basis for Prediction
Molecular Formula	C <sub>17</sub> H <sub>16</sub> O <sub>5</sub>	Calculated from structure
Molecular Weight	300.31 g/mol	Calculated from structure
Appearance	White to off-white solid	Based on similar benzophenone derivatives[1]
Melting Point	100-120 °C	Inferred from related substituted benzophenones
Boiling Point	> 350 °C	Extrapolated from related high-molecular-weight esters
Solubility	Soluble in common organic solvents (e.g., CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> , EtOAc, Acetone). Insoluble in water.	General solubility of benzophenones and phenyl acetates[1]
logP (o/w)	~3.5-4.5	Estimated based on structural similarity to other benzophenones

## Proposed Synthesis

A two-step synthetic pathway is proposed for the preparation of **2-(2,6-Dimethoxybenzoyl)phenyl acetate**. The first step involves a Friedel-Crafts acylation to form the benzophenone core, followed by an esterification to introduce the acetate group.

### Step 1: Synthesis of (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone

The initial step is a Friedel-Crafts acylation of 1,3-dimethoxybenzene with 2-hydroxybenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or a lanthanide triflate.[2][3] Polyphosphoric acid (PPA) can also be an effective catalyst for acylations involving dimethoxybenzene.[4]

Reaction:

## Step 2: Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate

The second step is the esterification of the phenolic hydroxyl group of the intermediate product with acetic anhydride or acetyl chloride. This reaction can be carried out in the presence of a base, such as pyridine or triethylamine, or a catalytic amount of acid.

Reaction:

## Experimental Protocols

The following are detailed, yet general, experimental protocols for the proposed synthesis and characterization of **2-(2,6-Dimethoxybenzoyl)phenyl acetate**.

## Synthesis of (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone (Intermediate)

Materials:

- 1,3-Dimethoxybenzene
- 2-Hydroxybenzoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

## Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add 2-hydroxybenzoyl chloride to the stirred suspension.
- After stirring for 15 minutes, add 1,3-dimethoxybenzene dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

## Synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate (Final Product)

## Materials:

- (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone
- Acetic anhydride

- Pyridine
- Dichloromethane
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve the purified (2-Hydroxyphenyl)(2,6-dimethoxyphenyl)methanone in a mixture of dichloromethane and pyridine.
- Cool the solution to 0 °C.
- Add acetic anhydride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- If necessary, the product can be further purified by recrystallization or column chromatography.

## Characterization

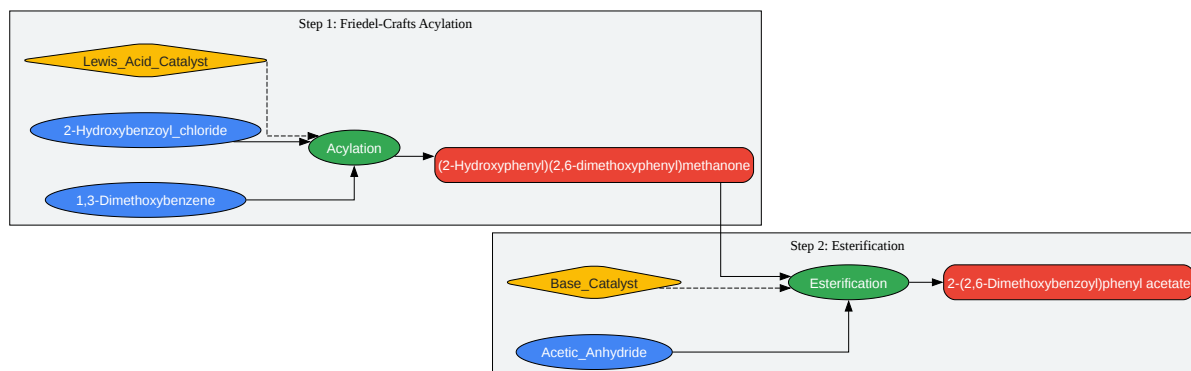
The structure and purity of the synthesized **2-(2,6-Dimethoxybenzoyl)phenyl acetate** should be confirmed by standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Expected signals would include aromatic protons from both phenyl rings, singlets for the two methoxy groups, and a singlet for the acetyl methyl group. The chemical shifts of aromatic protons will be influenced by the substitution pattern.
- $^{13}\text{C}$  NMR: Expected signals would include carbons of the carbonyl groups (ketone and ester), aromatic carbons, methoxy carbons, and the acetyl methyl carbon.[5]
- Infrared (IR) Spectroscopy:
  - Characteristic absorption bands are expected for the C=O stretching of the ketone (around  $1650\text{-}1680\text{ cm}^{-1}$ ) and the ester (around  $1760\text{-}1770\text{ cm}^{-1}$ ). [6][7] C-O stretching bands for the ether and ester groups are also expected.
- Mass Spectrometry (MS):
  - The molecular ion peak corresponding to the calculated molecular weight should be observed. Fragmentation patterns may show losses of the acetyl group and parts of the benzoyl moiety.
- Melting Point Analysis:
  - A sharp melting point range will indicate the purity of the compound.

## Visualizations

## Proposed Synthetic Workflow



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